2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide
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Overview
Description
2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by a cyclohexyl ring with a hydroxyl group and a methyl group, which are crucial for its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyl and methyl groups: These functional groups are introduced through selective reactions such as hydroxylation and methylation.
Attachment of the amino and acetamide groups: This step involves the use of reagents like methylamine and acetic anhydride under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play a crucial role in binding to target molecules, leading to various biological effects. The compound may modulate enzymatic activity or interact with receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-ethylacetamide
- **2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-propylacetamide
Uniqueness
2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide is unique due to its specific structural features, such as the combination of a cyclohexyl ring with hydroxyl, methyl, and amino groups
Properties
IUPAC Name |
2-[[(1R,3S)-1-hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-4-3-5-11(15,6-9)8-13-7-10(14)12-2/h9,13,15H,3-8H2,1-2H3,(H,12,14)/t9-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUOIWGPNKKLFL-GXSJLCMTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(CNCC(=O)NC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@](C1)(CNCC(=O)NC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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